molecular formula C28H27N5O3S B4322473 1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE

1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE

Cat. No.: B4322473
M. Wt: 513.6 g/mol
InChI Key: ZTNAHVRIIFRMAX-UHFFFAOYSA-N
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Description

1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE is a complex organic compound that features a quinoxaline moiety, a piperazine ring, and an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE involves multiple steps, starting with the preparation of the quinoxaline and indole intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone. The indole structure is typically prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Mechanism of Action

The mechanism of action of 1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The quinoxaline and indole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may exert its effects through binding to DNA, inhibiting enzyme activity, or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE is unique due to its combination of quinoxaline, piperazine, and indole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3S/c1-20(34)33-14-13-22-19-23(11-12-26(22)33)37(35,36)32-17-15-31(16-18-32)28-27(21-7-3-2-4-8-21)29-24-9-5-6-10-25(24)30-28/h2-12,19H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNAHVRIIFRMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE
Reactant of Route 4
1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE

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